molecular formula C8H11ClN2 B2794476 6-chloro-N1,N1-dimethylbenzene-1,3-diamine CAS No. 861341-86-8

6-chloro-N1,N1-dimethylbenzene-1,3-diamine

Cat. No.: B2794476
CAS No.: 861341-86-8
M. Wt: 170.64
InChI Key: PEPDSSVIPHINAB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N1,N1-dimethylbenzene-1,3-diamine typically involves the chlorination of N1,N1-dimethylbenzene-1,3-diamine. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position on the benzene ring . The reaction conditions often include the use of a chlorinating agent such as thionyl chloride or phosphorus pentachloride, and the reaction is conducted in an inert solvent like dichloromethane .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through techniques such as recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

6-chloro-N1,N1-dimethylbenzene-1,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-chloro-N1,N1-dimethylbenzene-1,3-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-chloro-N1,N1-dimethylbenzene-1,3-diamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N1,N1-dimethylbenzene-1,3-diamine
  • 2-chloro-N1,N1-dimethylbenzene-1,3-diamine
  • 6-bromo-N1,N1-dimethylbenzene-1,3-diamine

Uniqueness

6-chloro-N1,N1-dimethylbenzene-1,3-diamine is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic applications and as a precursor for more complex molecules .

Properties

IUPAC Name

4-chloro-3-N,3-N-dimethylbenzene-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2/c1-11(2)8-5-6(10)3-4-7(8)9/h3-5H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEPDSSVIPHINAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC(=C1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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